molecular formula C20H19Cl2N3O4S2 B2907061 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide CAS No. 941911-35-9

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Cat. No.: B2907061
CAS No.: 941911-35-9
M. Wt: 500.41
InChI Key: ZFNADBLHYAPYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The specific incorporation of 4,5-dichloro substitution on the benzothiazole ring is a modification found in compounds with significant research interest, serving as a key synthetic intermediate . The molecular design is further enhanced by a morpholinosulfonyl benzamide moiety, a structural feature that can contribute to enhanced binding affinity and pharmacokinetic properties. Benzothiazole derivatives have demonstrated a wide spectrum of biological activities in scientific studies, including antimicrobial, anticancer, anthelminthic, and anti-inflammatory effects, making them a versatile scaffold for investigating new therapeutic targets . The presence of a sulfonamide group in the structure is also significant, as this functional group is present in various classes of therapeutic agents, including those investigated for their anticancer properties . This compound is supplied strictly for research use only (RUO) and is intended for utilization in assay development, high-throughput screening, hit-to-lead optimization, and mechanistic studies within a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to handle this material with appropriate safety protocols.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O4S2/c1-11-9-25(10-12(2)29-11)31(27,28)14-5-3-13(4-6-14)19(26)24-20-23-18-16(30-20)8-7-15(21)17(18)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNADBLHYAPYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Natural Sources

The compound is co-occurring with other benzamide derivatives and esters in P. guineense, including:

  • Ethyl (3-hydroxyphenyl) carbamate: Notable for its high retention time (chromatographic separation) but lower molecular weight compared to the target compound .
  • Benzene, 1,2,3-trimethoxy-5-(2-propenyl)- : Exhibits the highest peak area in chromatographic analysis, indicating abundance, but lacks the sulfonyl and benzothiazole functionalities .

Key Structural Differentiators :

Compound Name Molecular Weight Key Functional Groups Natural Abundance
Target Compound Highest Dichlorobenzothiazole, morpholinyl sulfonyl Moderate
Ethyl (3-hydroxyphenyl) carbamate Lower Carbamate ester, hydroxyl group High
Benzene, 1,2,3-trimethoxy-5-(2-propenyl)- Moderate Propenyl, trimethoxy benzene Highest
Triazole-Thiones (Compounds [7–9])
  • Structure : Feature a 1,2,4-triazole core with phenylsulfonyl and difluorophenyl substituents .
  • Tautomerism : Exist exclusively as thione tautomers, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR data .
Hydrazinecarbothioamides (Compounds [4–6])
  • Structure : Contain a C=S group (IR: 1243–1258 cm⁻¹) and carbonyl (IR: 1663–1682 cm⁻¹), absent in the target compound .
  • Reactivity : Serve as precursors to triazoles, unlike the target compound, which lacks such reported derivatization .

Q & A

Basic: What are the recommended synthetic strategies for this compound, given its benzothiazole and sulfonamide functional groups?

Answer:
The synthesis of this compound requires multi-step organic reactions, prioritizing sequential functionalization to avoid side reactions. Key steps include:

  • Benzothiazole core formation : Cyclization of substituted anilines with thiourea derivatives under acidic conditions, followed by chlorination at positions 4 and 5 using POCl₃ or NCS (refer to analogous benzothiazole syntheses in ) .
  • Sulfonamide coupling : React the benzothiazole intermediate with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl chloride in anhydrous DCM, using a base like triethylamine to scavenge HCl. Monitor completion via TLC (hexane:EtOAc 3:1) .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be prioritized?

Answer:

  • 1H/13C-NMR :
    • Benzothiazole protons : Aromatic protons in the range δ 7.2–8.5 ppm (1H-NMR) and sp² carbons at 120–140 ppm (13C-NMR).
    • Sulfonamide group : Sulfonyl-linked aromatic protons (deshielded, δ 7.8–8.2 ppm) and quaternary carbons adjacent to sulfur (130–135 ppm).
    • Morpholine moiety : Methyl groups (δ 1.2–1.5 ppm) and N–CH₂– signals (δ 3.0–3.5 ppm) .
  • IR spectroscopy :
    • Sulfonyl (S=O) stretching at 1150–1250 cm⁻¹.
    • Benzothiazole C=N stretch near 1600 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with chlorine atoms .

Advanced: How can computational methods guide the optimization of reaction conditions or predict biological activity?

Answer:

  • Reaction optimization : Use Density Functional Theory (DFT) to model transition states for key steps (e.g., sulfonamide coupling). Calculate activation energies to identify solvent/temperature conditions that minimize side reactions (e.g., DCM vs. THF) .
  • Biological activity prediction : Perform molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., kinases or proteases). Validate predictions with in vitro assays (IC₅₀ measurements) .
  • Tautomer analysis : For compounds with potential tautomerism (e.g., benzothiazole NH), use Gaussian calculations to predict dominant forms and correlate with NMR data .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorptions)?

Answer:

  • Stepwise validation :
    • Reproduce spectra : Ensure sample purity (HPLC) and eliminate solvent artifacts (e.g., DMSO-d₆ residual protons).
    • Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of sulfonamide groups) by acquiring spectra at 25°C and 60°C .
    • 2D NMR (COSY, HSQC) : Assign ambiguous peaks and confirm connectivity (e.g., distinguish benzothiazole protons from morpholine signals) .
  • Cross-technique correlation : Compare IR sulfonyl stretches with X-ray crystallography data (if available) to confirm substituent effects .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

Answer:

  • Disorder in morpholine rings : Use SHELXL’s PART instruction to model split positions and refine occupancy ratios .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL to handle non-merohedral twinning, validated by R-factor convergence .
  • Weak diffraction : For small or poorly diffracting crystals, merge multiple datasets (SHELXC/D) and phase using charge-flipping methods .

Advanced: How to design experiments to probe tautomerism or reactive intermediates during synthesis?

Answer:

  • Trapping intermediates : Quench reactions at timed intervals (e.g., 30 min, 1 h, 2 h) and analyze via LC-MS to identify intermediates (e.g., thiourea precursors) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen migration in benzothiazole formation via 2D ¹H-¹⁵N HSQC NMR .
  • Kinetic studies : Use stopped-flow IR to monitor real-time changes in C=N or S=O stretches during critical steps .

Advanced: What statistical approaches (e.g., DoE) are effective for optimizing reaction yields or purity?

Answer:

  • Design of Experiments (DoE) :
    • Factors : Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), catalyst loading (0.5–2 mol%).
    • Response surface modeling : Use JMP or Minitab to identify interactions (e.g., high temperature + polar solvent maximizes yield) .
    • Validation : Confirm predicted optimum conditions with triplicate runs (RSD < 5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.